Sodium 3-Bromopropanesulfonate

Descripción general

Descripción

Synthesis Analysis

The synthesis of sodium sulfonate derivatives can involve different methods. For instance, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, is synthesized and used as an oxidizing titrant, indicating that similar brominated sulfonates can be prepared and utilized in analytical applications . Additionally, sodium thiosulfonate salts are prepared by reacting sodium sulfinate salts with elemental sulfur, suggesting a potential route for synthesizing various sulfonate salts, including Sodium 3-Bromopropanesulfonate .

Molecular Structure Analysis

The molecular structure of sodium sulfonate salts can be complex. For example, the structure of sodium N-bromo-2-chlorobenzenesulfonamidate sesquihydrate shows octahedral coordination around the sodium ion, which is coordinated by sulfonyl oxygen atoms from different sulfonamide anions . This could imply that Sodium 3-Bromopropanesulfonate may also exhibit interesting coordination chemistry.

Chemical Reactions Analysis

Sodium sulfonate derivatives participate in various chemical reactions. The papers describe the use of sodium N-bromo-p-nitrobenzenesulfonamide in titrations of different compounds , and the ring-opening of 2-(bromomethyl)-1-sulfonylaziridines to form 1,3-heteroatom substituted 2-aminopropane derivatives . These reactions highlight the reactivity of brominated sulfonates and their potential in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium sulfonate salts can be inferred from the described compounds. For instance, the crystal structure of sodium N-bromo-4-chloro-2-methylbenzenesulfonamidate sesquihydrate is stabilized by hydrogen bonds , suggesting that Sodium 3-Bromopropanesulfonate may also form stable crystalline structures with specific hydrogen bonding patterns. Additionally, the radiolytic properties of sodium thiosulfonate salts indicate that sulfonate derivatives can undergo radical chemistry .

Aplicaciones Científicas De Investigación

Radioprotection

- Radioprotective Effect: Sodium 3-Bromopropanesulfonate has been studied for its potential in radioprotection. A study explored the synthesis of aminoalkyl thioesters, including sodium salts of sulfocysteine, for their radioprotective properties (Hansen & Sörbo, 1961).

Chemistry and Material Science

Synthesis in Material Science

High silicon content SAPO(4)-5 was synthesized using Sodium 3-Bromopropanesulfonate as a surfactant. This synthesis is crucial in the field of material science, especially in creating materials with specific structural and chemical properties (Han et al., 2002).

Chemical Synthesis

In another application, Sodium 3-Bromopropanesulfonate was used in the synthesis of a new therapeutic agent for stomatitis, pharyngitis, and ophthalmia (Shimada et al., 1994).

Environmental Applications

- Methyl Bromide Decomposition: A method using activated carbon to recover methyl bromide from air streams and sodium thiosulfate for degradation was studied. This process is significant in reducing emissions that contribute to environmental issues (Gan & Yates, 1998).

Safety and Hazards

Sodium 3-Bromopropanesulfonate is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Sodium 3-Bromopropanesulfonate is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that it can change the permeability of underground formations, drilling fluids, completion fluids, workover fluids, acidizing fluids, fracturing, and gravel filling . .

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its bioavailability.

Result of Action

It’s known that it can change the permeability of various substances , but the specific molecular and cellular effects need further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sodium 3-Bromopropanesulfonate. For instance, it’s known that the compound may decompose at high temperatures . Therefore, temperature could be a crucial environmental factor affecting its stability and action.

Propiedades

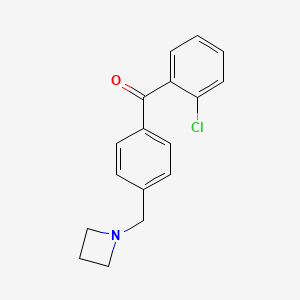

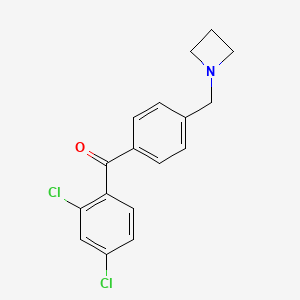

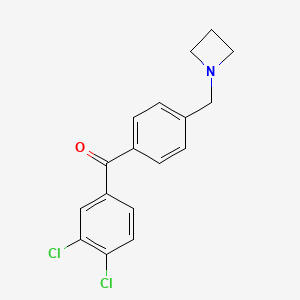

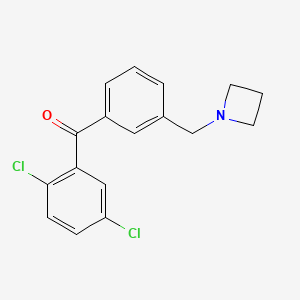

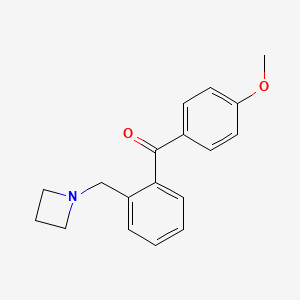

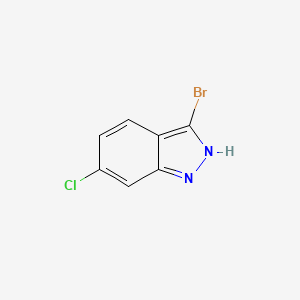

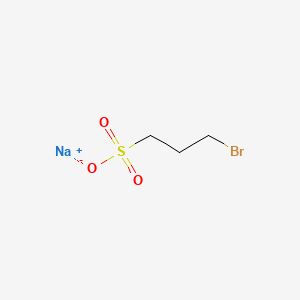

IUPAC Name |

sodium;3-bromopropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZDAVYFINUYOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])CBr.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635546 | |

| Record name | Sodium 3-bromopropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-Bromopropanesulfonate | |

CAS RN |

55788-44-8 | |

| Record name | Sodium 3-bromopropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromopropanesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Sodium 3-Bromopropanesulfonate in the synthesis of high silicon content SAPO-5?

A1: Sodium 3-Bromopropanesulfonate acts as an anionic surfactant in the synthesis process. [] While the paper doesn't delve into the specific mechanism, it highlights that using this surfactant, alongside others, allows for the incorporation of significantly higher silicon content into the SAPO-5 framework. This is evidenced by the silicon content reaching up to 0.511 atoms per unit cell, corresponding to a SiO2 molar ratio of up to 3.0 in the reaction gels. [] The successful incorporation is confirmed through various characterization techniques like XRD, XRF, TG-DTA, FT-IR, and SEM. []

Q2: Are there any alternative surfactants to Sodium 3-Bromopropanesulfonate for this synthesis, and how do they compare?

A2: Yes, the research investigates several other anionic surfactants for this purpose: sodium 1-butanesulfonate, sodium naphthalene-1-sulfonate, and sodium n-decyl sulfate. [] The paper doesn't directly compare their effectiveness or provide a ranking for silicon incorporation. Further research is needed to understand the specific advantages and limitations of each surfactant in this synthesis process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.